Carbonic anhydrase inhibitor 14

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

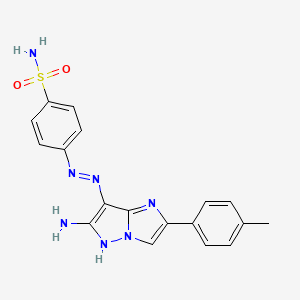

特性

分子式 |

C18H17N7O2S |

|---|---|

分子量 |

395.4 g/mol |

IUPAC名 |

4-[[6-amino-2-(4-methylphenyl)-5H-imidazo[1,2-b]pyrazol-7-yl]diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C18H17N7O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16(17(19)24-25)23-22-13-6-8-14(9-7-13)28(20,26)27/h2-10,24H,19H2,1H3,(H2,20,26,27) |

InChIキー |

UJZBKARAXRSVOA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=CN3C(=N2)C(=C(N3)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Carbonic Anhydrase 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of human Carbonic Anhydrase 14 (CA14), a transmembrane zinc metalloenzyme. It details the initial cloning and identification of the CA14 gene and summarizes the key physicochemical and enzymatic properties of the protein. This document includes detailed experimental methodologies for the expression and purification of recombinant CA14, enzymatic activity assays, and techniques for analyzing its tissue distribution. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers involved in the study of carbonic anhydrases and the development of novel therapeutics targeting this enzyme family.

Discovery and Initial Characterization

Human Carbonic Anhydrase XIV (CA14) was first identified in 1999 through the cloning and sequencing of its full-length cDNA.[1] The cDNA sequence of 1757 base pairs was predicted to encode a 337-amino acid polypeptide with a calculated molecular mass of 37.6 kDa.[1] In the same year, a novel membrane-bound carbonic anhydrase, designated CA XIV, was isolated from mouse kidney using the signal sequence trap method.[2] The mouse CA XIV consists of a 337-amino acid polypeptide with a calculated molecular mass of 37.5 kDa.[2]

Structurally, CA14 is a type I transmembrane protein.[3] It is composed of an extracellular N-terminal catalytic domain, a transmembrane helix, and a short intracellular C-terminal fragment that contains potential phosphorylation sites.[4][5] The deduced amino acid sequence of human CA14 shows an overall similarity of 29-46% to other active carbonic anhydrase isozymes, with the highest similarity to another transmembrane isoform, CA XII.[1]

Initial characterization of human CA14 revealed low carbonic anhydrase activity.[1] It was found to be sensitive to the general carbonic anhydrase inhibitor acetazolamide.[1]

Key Properties of Human Carbonic Anhydrase 14

| Property | Value | Reference |

| Gene Symbol | CA14 | [1] |

| Chromosomal Location | 1q21 | [1] |

| Deduced Amino Acid Length | 337 | [1] |

| Predicted Molecular Mass | 37.6 kDa | [1] |

| Structure | Type I transmembrane protein | [3] |

| Catalytic Activity | Low | [1] |

Tissue Distribution of Carbonic Anhydrase 14

The expression of CA14 mRNA has been detected in various human tissues. Initial studies using Northern blot analysis identified an approximately 1.7-kb transcript in the adult human heart, brain, liver, and skeletal muscle.[1] RNA dot-blot analysis showed strong signals in all parts of the human brain, with weaker signals in the colon, small intestine, urinary bladder, and kidney.[1] RT-PCR analysis confirmed intense signals in the liver and spinal cord and a faint signal in the kidney, while no mRNA was detected in the salivary gland and pancreas.[1]

More recent data from the Human Protein Atlas, which includes information from the Genotype-Tissue Expression (GTEx) project, provides a more comprehensive view of CA14 mRNA expression across a wide range of human tissues.

Relative mRNA Expression of CA14 in Human Tissues

| Tissue | Relative Expression Level |

| Brain | High |

| Heart | Moderate |

| Liver | Moderate |

| Skeletal Muscle | Moderate |

| Kidney | Low to Moderate |

| Colon | Low |

| Small Intestine | Low |

| Urinary Bladder | Low |

This table represents a summary of findings from multiple sources and is intended for comparative purposes.

Experimental Protocols

Recombinant Expression and Purification of Human Carbonic Anhydrase 14

The production of recombinant CA14 is essential for detailed biochemical and structural studies. As a transmembrane protein, its expression and purification require specific methodologies to maintain its native conformation and activity. Both E. coli and mammalian (HEK293) expression systems have been utilized for the production of recombinant human CA14.

Caption: Workflow for recombinant CA14 production.

-

Cloning: The full-length cDNA of human CA14 is cloned into a suitable expression vector (e.g., pET vector for E. coli or pcDNA for mammalian cells). An affinity tag, such as a polyhistidine (His)-tag, is often fused to the N- or C-terminus to facilitate purification.

-

Expression in E. coli :

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-4 hours at 30°C or overnight at 18-20°C to enhance proper folding.

-

-

Expression in HEK293 Cells :

-

HEK293 cells are transiently transfected with the expression vector using a suitable transfection reagent (e.g., polyethyleneimine).

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) for 48-72 hours.

-

-

Cell Lysis and Membrane Preparation :

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The cell lysate is centrifuged at a low speed to remove cell debris, followed by ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

-

-

Solubilization of Membrane Proteins :

-

The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG) in 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).

-

The mixture is incubated with gentle agitation for 1-2 hours at 4°C.

-

Insoluble material is removed by ultracentrifugation.

-

-

Affinity Chromatography :

-

The solubilized membrane fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins) pre-equilibrated with a wash buffer (solubilization buffer with a lower concentration of detergent, e.g., 0.05% DDM, and a low concentration of imidazole, e.g., 20 mM).

-

The column is washed extensively with the wash buffer to remove non-specifically bound proteins.

-

The recombinant CA14 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional) :

-

The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities. The column should be pre-equilibrated with a buffer containing a suitable detergent to maintain the solubility of the protein.

-

Carbonic Anhydrase Activity Assay

The enzymatic activity of carbonic anhydrase is typically measured by its ability to catalyze the hydration of carbon dioxide. The Maren method is a widely used colorimetric assay for this purpose.

Caption: Workflow for CA activity measurement.

-

Reagents :

-

Veronal buffer (20 mM, pH 8.2)

-

Phenol red indicator solution (0.02%)

-

CO2-saturated water (prepared by bubbling CO2 gas through ice-cold distilled water)

-

Enzyme solution (purified CA14 or tissue homogenate)

-

-

Procedure :

-

In a test tube, mix 2 ml of Veronal buffer and 0.1 ml of phenol red indicator solution.

-

Add a known amount of the enzyme solution.

-

Initiate the reaction by adding 1 ml of CO2-saturated water.

-

Start a stopwatch immediately.

-

Measure the time required for the color of the solution to change from red to yellow (indicating a drop in pH due to the formation of carbonic acid).

-

-

Calculation :

-

The activity of the enzyme is expressed in Wilbur-Anderson units (WAU), where one unit is defined as (T0 - T) / T, where T0 is the time for the uncatalyzed reaction (without enzyme) and T is the time for the catalyzed reaction.

-

Northern Blot Analysis for CA14 mRNA Detection

Northern blotting is a classic technique to detect and quantify specific mRNA molecules in a sample.

Caption: Workflow for Northern blot analysis.

-

RNA Extraction : Extract total RNA from the tissue of interest using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

-

Gel Electrophoresis : Separate the RNA samples (10-20 µg of total RNA per lane) on a denaturing formaldehyde-agarose gel.

-

Transfer : Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action.

-

Probe Labeling : Prepare a labeled DNA or RNA probe specific for the human CA14 mRNA sequence. The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).

-

Hybridization : Incubate the membrane with the labeled probe in a hybridization solution overnight at a specific temperature (e.g., 42°C or 65°C, depending on the probe and buffer).

-

Washing : Wash the membrane several times with buffers of decreasing salt concentration and increasing temperature to remove non-specifically bound probe.

-

Detection : Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes).

Enzymatic Properties of Human Carbonic Anhydrase 14

While early studies characterized the activity of human CA14 as "low," more detailed kinetic analyses are required for a complete understanding of its enzymatic properties. As a transmembrane protein, its activity may be influenced by its membrane environment.

Reported Enzymatic Characteristics of Human CA14

| Parameter | Value | Reference |

| kcat (s⁻¹) | Data not yet available in detail | - |

| Km for CO₂ (mM) | Data not yet available in detail | - |

| Inhibitors | Acetazolamide | [1] |

Further research is needed to determine the precise kinetic parameters of human CA14.

Signaling Pathways and Logical Relationships

As a transmembrane enzyme, CA14 is positioned to influence pH homeostasis at the cell surface, which can impact the activity of various ion transporters and signaling receptors. Its colocalization with certain transporters suggests a functional relationship.

Caption: Putative functional role of CA14.

Conclusion

Carbonic Anhydrase 14 is a unique transmembrane enzyme with a distinct tissue distribution, suggesting specialized physiological roles. While its initial characterization has provided a foundational understanding, further research is necessary to fully elucidate its enzymatic kinetics, physiological functions, and potential as a therapeutic target. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate this intriguing member of the carbonic anhydrase family.

References

- 1. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Northern blot - Wikipedia [en.wikipedia.org]

- 5. Purification of Membrane Proteins by Affinity Chromatography with On-Column Protease Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of Carbonic Anhydrase XIV in Cellular pH Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase XIV (CA XIV), a transmembrane enzyme, plays a pivotal role in the intricate machinery of cellular pH regulation. Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, is fundamental to maintaining pH homeostasis in various tissues, including the central nervous system, kidney, and retina. This technical guide provides an in-depth exploration of the core functions of CA XIV, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental investigation. Understanding the multifaceted role of CA XIV is crucial for researchers and professionals in drug development, as this enzyme emerges as a potential therapeutic target for a range of physiological and pathological conditions.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are vital for a multitude of biological processes, including respiration, acid-base balance, and ion transport.[1] Among the 15 known human α-CA isoforms, Carbonic Anhydrase XIV (CA XIV) is a type I transmembrane protein with its catalytic domain oriented towards the extracellular space.[1][2] This strategic positioning allows it to modulate the pH of the immediate extracellular environment, thereby influencing the activity of various membrane transporters and cellular signaling pathways. This guide will delve into the biochemical properties, tissue distribution, and functional significance of CA XIV in cellular pH regulation, providing a comprehensive resource for the scientific community.

Biochemical Properties and Kinetics

CA XIV catalyzes the rapid interconversion of CO₂ and HCO₃⁻, a reaction that is crucial for pH buffering and bicarbonate transport.[3] The kinetic parameters of this enzyme are essential for understanding its physiological efficiency.

Table 1: Kinetic Parameters of Human Carbonic Anhydrase XIV

| Parameter | Value | Reference |

| Kcat (s⁻¹) | Low activity | [2] |

| Km for CO₂ (mM) | 7.9 | [4] |

| Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Not available due to low kcat |

Tissue Distribution and Expression Levels

The expression pattern of CA XIV is diverse, with notable abundance in tissues that are highly active in ion and acid-base transport.

Table 2: Expression of Carbonic Anhydrase XIV in Human Tissues

| Tissue | mRNA Expression Level | Protein Abundance (ppm) | References |

| Brain | High | 1.1 | [2][6][7] |

| Kidney | Weaker Signal | 0.28 | [2][6] |

| Liver | Intense Signal (RT-PCR) | 0.19 | [2][6] |

| Heart | Detected | 0.15 | [2][6] |

| Skeletal Muscle | Detected | 0.11 | [2][6] |

| Colon | Weaker Signal | Not available | [2] |

| Small Intestine | Weaker Signal | Not available | [2] |

| Urinary Bladder | Weaker Signal | Not available | [2] |

Note: mRNA expression levels are based on Northern blot and RT-PCR analyses.[2] Protein abundance is reported in parts per million (ppm) from the PaxDb database.[6]

Role in Cellular pH Regulation

CA XIV's extracellular catalytic activity is strategically important for regulating the pH in specific cellular microenvironments. It achieves this by facilitating the transport of bicarbonate and buffering proton concentrations.

The Bicarbonate Transport Metabolon

A key mechanism by which CA XIV influences cellular pH is through its functional and physical association with anion exchangers (AEs), forming a "bicarbonate transport metabolon".[8] This complex enhances the efficiency of bicarbonate transport across the plasma membrane. The interaction with the anion exchanger 3 (AE3) is particularly well-documented in excitable tissues like the brain and heart.[8][9]

Buffering Extracellular pH in the Nervous System

In the central nervous system, neuronal activity can lead to significant shifts in extracellular pH. CA XIV, expressed on the surface of neurons, plays a crucial role in buffering these pH changes, thereby modulating neuronal excitability.[10] Studies on CA XIV knockout mice have demonstrated its importance in this process. While specific quantitative data on intracellular pH changes in these knockout models is still emerging, functional studies show that the absence of CA XIV impairs the buffering capacity of the brain parenchyma.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of CA XIV.

Carbonic Anhydrase Activity Assay

This protocol is adapted from the electrometric method of Wilbur and Anderson.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.3

-

CO₂-saturated water (ice-cold)

-

Enzyme sample (tissue homogenate or purified protein)

-

pH meter and electrode

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Equilibrate the Tris-HCl buffer to 0-4°C in an ice bath.

-

Calibrate the pH meter with standard buffers at 0-4°C.

-

To a chilled beaker on a stir plate in an ice bath, add 3.0 mL of the chilled Tris-HCl buffer.

-

Add 2.0 mL of the enzyme sample to the buffer and allow the temperature to equilibrate.

-

Rapidly add 2.0 mL of ice-cold CO₂-saturated water to initiate the reaction.

-

Record the time required for the pH to drop from 8.3 to 6.3.

-

A blank reaction is performed by substituting the enzyme sample with buffer.

-

Calculate Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T, where T₀ is the time for the blank reaction and T is the time for the catalyzed reaction.

Western Blotting for CA XIV

This protocol is a general guideline for detecting the membrane-bound CA XIV protein.

Materials:

-

Lysis buffer (RIPA or similar, supplemented with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: Goat anti-human/mouse/rat CA XIV polyclonal antibody (e.g., R&D Systems, AF2195) at a concentration of 1 µg/mL.

-

Secondary antibody: HRP-conjugated anti-goat IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates using an appropriate lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunohistochemistry for CA XIV

This protocol outlines the localization of CA XIV in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBST)

-

Primary antibody: Rabbit anti-CA XIV polyclonal antibody (dilution to be optimized, typically 1:100-1:500)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced antigen retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.

-

Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBST.

-

Incubate with the biotinylated secondary antibody for 1 hour.

-

Wash with PBST.

-

Incubate with streptavidin-HRP for 30 minutes.

-

Wash with PBST.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

Co-Immunoprecipitation of CA XIV and AE3

This protocol is designed to demonstrate the physical interaction between CA XIV and AE3.[8][9]

Materials:

-

Cell or tissue lysate

-

Co-IP buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-CA XIV antibody)

-

Protein A/G agarose beads

-

Wash buffer (Co-IP buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-CA XIV and anti-AE3)

Procedure:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by Western blotting using antibodies against both CA XIV and AE3.

Measurement of Intracellular pH (pHi)

This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.[11]

Materials:

-

Cells grown on coverslips

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

HEPES-buffered saline (HBS)

-

Nigericin and high-potassium calibration buffers (for calibration curve)

-

Fluorescence microscopy system with dual-excitation ratio imaging capabilities

Procedure:

-

Load cells with 2-5 µM BCECF-AM in HBS for 20-30 minutes at 37°C.

-

Wash the cells with HBS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Excite the cells alternately at ~490 nm and ~440 nm and measure the emission at ~535 nm.

-

Calculate the ratio of fluorescence intensities (F₄₉₀/F₄₄₀).

-

At the end of the experiment, generate a calibration curve by perfusing the cells with high-potassium buffers of known pH containing the K⁺/H⁺ ionophore nigericin.

-

Convert the fluorescence ratios to pHi values using the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of CA XIV in cellular pH regulation using siRNA-mediated knockdown.

Conclusion and Future Directions

Carbonic anhydrase XIV is a critical component of the cellular machinery that maintains pH homeostasis. Its strategic location on the plasma membrane and its interaction with bicarbonate transporters underscore its importance in regulating the pH of the extracellular microenvironment. The data and protocols presented in this guide provide a solid foundation for further research into the physiological and pathological roles of CA XIV. Future investigations should focus on elucidating the precise kinetic properties of human CA XIV, expanding the quantitative analysis of its protein expression across a wider range of tissues, and obtaining more detailed quantitative data on its impact on intracellular and extracellular pH in various cell types. A deeper understanding of CA XIV function will undoubtedly open new avenues for the development of targeted therapies for diseases associated with dysregulated pH, such as neurological disorders, renal dysfunction, and cancer.

References

- 1. Graphviz [graphviz.org]

- 2. Isolation and characterization of CA XIV, a novel membrane-bound carbonic anhydrase from mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. uniprot.org [uniprot.org]

- 5. Carbonic anhydrase 14 - Wikipedia [en.wikipedia.org]

- 6. pax-db.org [pax-db.org]

- 7. GTEx Portal | Broad Institute [broadinstitute.org]

- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Action of Novel Carbonic Anhydrase XIV Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase XIV (CA XIV), a transmembrane member of the zinc-metalloenzyme family of carbonic anhydrases, plays a crucial role in regulating pH in various tissues.[1] Its involvement in physiological processes such as renal acidification and neural pH regulation has made it an emerging target for therapeutic intervention in a range of disorders. This technical guide provides an in-depth analysis of the mechanism of action of novel inhibitors targeting CA XIV, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions. While research into selective CA XIV inhibitors is still developing, this guide synthesizes the current understanding to aid in the advancement of novel drug discovery programs.

Core Mechanism of Action

The catalytic activity of all carbonic anhydrases, including CA XIV, centers around a zinc ion (Zn²⁺) located within the active site. This zinc ion is coordinated by three histidine residues and a water molecule.[2][3] The zinc ion polarizes the bound water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile.[4] This hydroxide ion attacks a carbon dioxide molecule that has entered the active site, converting it to a bicarbonate ion.[2][4] The bicarbonate is then displaced by another water molecule, and the catalytic cycle is completed by the regeneration of the zinc-bound hydroxide through a proton shuttle mechanism, often involving a key histidine residue (His64 in CA II).[4]

The primary mechanism of action for the vast majority of carbonic anhydrase inhibitors, including those targeting CA XIV, involves direct interaction with the catalytic zinc ion.[2][5] These inhibitors typically possess a zinc-binding group (ZBG) that coordinates with the Zn²⁺, displacing the catalytically essential water molecule/hydroxide ion and thereby blocking the enzyme's activity.[2]

Novel Inhibitors of Carbonic Anhydrase XIV

Recent research has led to the synthesis and evaluation of novel compounds with inhibitory activity against a panel of human carbonic anhydrase isoforms, including CA XIV. A notable class of such inhibitors is the 4-substituted-3-pyridinesulfonamides.[6]

Quantitative Inhibition Data

The inhibitory potency of these novel compounds against human carbonic anhydrase isoforms is typically quantified by their inhibition constants (Ki). The following table summarizes the Ki values for a selection of novel 4-substituted-3-pyridinesulfonamides against hCA I, hCA II, hCA IX, hCA XII, and hCA XIV.[6]

| Compound ID | hCA I (Ki, µM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |

| 4 | 1.2 | 12.5 | 8.8 | 6.5 | 75.3 |

| 6 | 0.85 | 10.2 | 7.5 | 5.1 | 60.1 |

| 7 | 0.78 | 9.9 | 6.9 | 4.8 | 55.8 |

| 9 | 0.55 | 11.8 | 8.1 | 5.9 | 68.4 |

| 11 | 0.42 | 13.1 | 9.2 | 6.8 | 78.2 |

| 12 | 0.38 | 14.0 | 10.5 | 7.5 | 85.0 |

| 13 | 0.25 | 11.5 | 7.8 | 5.6 | 65.1 |

| 14 | 0.18 | 10.8 | 6.5 | 4.9 | 58.7 |

| 19 | 0.95 | 15.2 | 11.2 | 8.1 | 92.5 |

| 20 | 1.1 | 16.8 | 12.0 | 8.9 | 101.2 |

| 22 | 0.65 | 12.1 | 8.5 | 6.2 | 72.4 |

| 23 | 0.48 | 11.2 | 7.9 | 5.8 | 67.9 |

| 24 | 0.35 | 10.5 | 7.1 | 5.2 | 61.3 |

| 26 | 0.28 | 12.8 | 9.5 | 7.1 | 81.6 |

| 27 | 0.15 | 11.9 | 8.3 | 6.0 | 70.5 |

| 31 | 0.078 | 25.6 | 7.2 | 3.4 | 125.8 |

| 32 | 0.095 | 31.4 | 9.8 | 4.1 | 142.3 |

Experimental Protocols

The determination of carbonic anhydrase inhibition is primarily achieved through assays that measure the enzyme's catalytic activity. The two most common methods are the stopped-flow CO₂ hydration assay and colorimetric esterase activity assays.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[7]

Principle: This assay directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator.

Detailed Methodology:

-

Reagents and Buffers:

-

Enzyme solution: Purified recombinant human carbonic anhydrase XIV.

-

Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ to maintain constant ionic strength.[7]

-

pH Indicator: Phenol red at a concentration of 0.2 mM.[7]

-

Substrate: CO₂-saturated water.

-

Inhibitor solutions: Prepared in distilled-deionized water with dilutions made using the assay buffer.[7]

-

-

Instrumentation: An Applied Photophysics stopped-flow instrument is used.[7]

-

Procedure: a. The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[7] b. The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument. c. The change in absorbance of the phenol red indicator is monitored at its maximum absorbance wavelength (557 nm) for a period of 10-100 seconds.[7] d. The initial rates of the CA-catalyzed CO₂ hydration reaction are determined from the initial 5-10% of the reaction progress.[7] e. The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and subtracted from the total observed rates.[7] f. CO₂ concentrations are varied (typically 1.7 to 17 mM) to determine kinetic parameters.[7]

-

Data Analysis: Inhibition constants (Ki) are obtained by non-linear least-squares methods using software such as PRISM.[7]

Colorimetric Esterase Activity Assay

This is a high-throughput-compatible method that relies on the esterase activity of some carbonic anhydrase isoforms.[8]

Principle: The assay measures the hydrolysis of an ester substrate, such as 4-nitrophenyl acetate (p-NPA), by the carbonic anhydrase, which releases a chromogenic product (4-nitrophenol). The rate of formation of this product is monitored spectrophotometrically.

Detailed Methodology (based on a commercial kit): [8][9]

-

Reagents and Buffers (provided in a typical kit):

-

CA Assay Buffer

-

CA Substrate (e.g., 4-nitrophenyl acetate)

-

Purified CA enzyme (or sample containing CA)

-

CA Inhibitor (a known inhibitor like acetazolamide for control)

-

-

Instrumentation: A multi-well absorbance microplate reader.

-

Procedure: a. In a 96-well plate, add the CA Assay Buffer to wells designated for the sample, background control, and inhibitor control. b. Add the test inhibitor to the sample wells and a known inhibitor to the inhibitor control wells. Add solvent to the enzyme control wells. c. Add the CA enzyme to the sample, enzyme control, and inhibitor control wells. d. Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.[10] e. Initiate the reaction by adding the CA substrate to all wells. f. Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 1 hour) at room temperature.[10]

-

Data Analysis: a. Calculate the rate of reaction (change in absorbance over time) for each well. b. The percentage of inhibition is calculated by comparing the rate of the sample wells to the rate of the enzyme control well. c. IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Visualizing Mechanisms and Workflows

Catalytic Mechanism of Carbonic Anhydrase

Caption: The catalytic cycle of carbonic anhydrase.

General Mechanism of Sulfonamide Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Experimental Workflow for CA Inhibition Assay

Caption: General workflow for a carbonic anhydrase inhibition assay.

Signaling Pathways

While the direct signaling pathways involving CA XIV are not as extensively characterized as those for other isoforms like CA IX, its role in pH regulation suggests its involvement in various pH-sensitive cellular processes.[11] Carbonic anhydrases can influence signaling pathways by modulating intracellular and extracellular pH, which can in turn affect the activity of pH-sensitive enzymes, ion channels, and receptors.[11] For example, changes in pH can impact the phosphorylation state of key signaling proteins, thereby influencing pathways such as the MAPK and mTOR pathways.[5][12] Further research is needed to elucidate the specific signaling networks in which CA XIV participates.

Conclusion

The development of novel and selective inhibitors for carbonic anhydrase XIV is an active area of research with significant therapeutic potential. The 4-substituted-3-pyridinesulfonamides represent a promising class of compounds with nanomolar inhibitory activity against CA XIV. The primary mechanism of action for these and other CA inhibitors is the direct coordination of a zinc-binding group to the catalytic zinc ion. Standard experimental protocols, such as the stopped-flow CO₂ hydration assay, are crucial for the accurate determination of inhibitor potency. Future research should focus on elucidating the specific signaling pathways modulated by CA XIV to better understand its physiological and pathological roles and to guide the development of next-generation, highly selective therapeutic agents.

References

- 1. Carbonic anhydrase XIV is enriched in specific membrane domains of retinal pigment epithelium, Müller cells, and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Mechanism [andrew.cmu.edu]

- 5. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 10. Assay: Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474) - ChEMBL [ebi.ac.uk]

- 11. biorxiv.org [biorxiv.org]

- 12. protocols.io [protocols.io]

Initial Screening of Small Molecule Inhibitors for Carbonic Anhydrase XIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening methodologies for identifying and characterizing small molecule inhibitors of human carbonic anhydrase XIV (CA XIV), a transmembrane enzyme implicated in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis. This document outlines key experimental protocols, presents quantitative data for known inhibitors, and visualizes relevant biological pathways and experimental workflows.

Introduction to Carbonic Anhydrase XIV

Carbonic anhydrase XIV is a member of the α-carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. As a transmembrane protein with an extracellular catalytic domain, CA XIV plays a crucial role in regulating extracellular pH in various tissues, including the brain, kidney, liver, and skeletal muscle.[1][2] Its involvement in cancer progression and other diseases has made it an attractive target for the development of novel therapeutic agents. The initial step in this process is the effective screening of small molecule libraries to identify potent and selective inhibitors.

High-Throughput Screening (HTS) Assays

High-throughput screening allows for the rapid testing of large compound libraries to identify initial "hit" compounds. For CA XIV, the most common HTS assays are based on its catalytic activity.

Colorimetric Esterase Activity Assay

A simplified and widely used HTS method relies on the esterase activity of carbonic anhydrases. This assay utilizes a chromogenic substrate, typically p-nitrophenyl acetate (p-NPA), which is hydrolyzed by the enzyme to produce the yellow-colored p-nitrophenol, detectable spectrophotometrically at 400-405 nm.

Experimental Protocol: Colorimetric p-NPA Esterase Activity Assay

Objective: To measure the esterase activity of CA XIV and assess its inhibition by small molecules in a 96- or 384-well format.

Materials:

-

Recombinant human CA XIV

-

p-Nitrophenyl acetate (p-NPA) substrate solution (in acetone or DMSO)

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5

-

Test compounds dissolved in DMSO

-

96-well or 384-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Dilute recombinant human CA XIV to the desired final concentration (e.g., 10-20 nM) in Assay Buffer.

-

Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds and control inhibitors (e.g., acetazolamide) at various concentrations into the wells of the microplate. Include DMSO-only wells as a negative control.

-

Enzyme Addition: Add the diluted CA XIV solution to each well containing the compounds and controls.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the p-NPA substrate solution to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each well. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. IC50 values can be determined by fitting the dose-response data to a suitable sigmoidal model.

Biophysical Methods for Hit Validation and Characterization

Biophysical techniques are essential for confirming direct binding of hit compounds to CA XIV and for detailed characterization of the binding affinity and kinetics.

Stopped-Flow CO₂ Hydration Assay

The stopped-flow technique is the gold standard for measuring the intrinsic CO₂ hydration activity of carbonic anhydrases. It allows for the determination of key kinetic parameters (kcat and KM) and inhibition constants (Ki). The assay monitors the pH change resulting from the enzymatic hydration of CO₂ using a pH indicator dye.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: To determine the kinetic parameters of CA XIV and the inhibition constants (Ki) of small molecule inhibitors.

Materials:

-

Purified recombinant human CA XIV

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

-

Assay Buffer: 20 mM HEPES or TAPS buffer with a suitable pH indicator (e.g., phenol red) at a specific pH (e.g., 7.5)

-

Test inhibitors at various concentrations

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare two syringes for the stopped-flow instrument.

-

Syringe A (Enzyme/Inhibitor): Contains Assay Buffer with the pH indicator, purified CA XIV (at a final concentration in the nanomolar range), and the inhibitor at a specific concentration.

-

Syringe B (Substrate): Contains Assay Buffer with the pH indicator and saturated with CO₂.

-

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.

-

Mixing and Data Acquisition: Rapidly mix equal volumes of the solutions from Syringe A and Syringe B. The mixing initiates the CO₂ hydration reaction, leading to a change in pH and, consequently, a change in the absorbance of the indicator dye. Record the absorbance change over a short time course (milliseconds to seconds).

-

Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time trace. By performing the experiment at various substrate (CO₂) concentrations, the Michaelis-Menten parameters (kcat and KM) can be calculated. To determine the inhibition constant (Ki), the assay is performed with a fixed enzyme and substrate concentration in the presence of varying inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive).[3]

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA is a rapid and cost-effective method to assess the binding of small molecules to a target protein by measuring changes in its thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Experimental Protocol: Thermal Shift Assay for CA XIV

Objective: To identify compounds that bind to and stabilize CA XIV.

Materials:

-

Purified recombinant human CA XIV

-

Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5

-

SYPRO Orange dye (5000x stock in DMSO)

-

Test compounds in DMSO

-

96-well PCR plates

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction mixture containing the Assay Buffer, purified CA XIV (final concentration typically 1-5 µM), and SYPRO Orange dye (final concentration typically 5x).

-

Compound Addition: Add the test compounds to the wells at the desired final concentration. Include a DMSO control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve. A positive shift in Tm in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization.[4][5][6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information on the binding kinetics (association and dissociation rates) and affinity of small molecules to an immobilized protein target.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of small molecule inhibitors to CA XIV.

Materials:

-

Purified recombinant human CA XIV

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Test compounds dissolved in Running Buffer

Procedure:

-

Ligand Immobilization: Covalently immobilize CA XIV onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared by performing the same chemistry without the addition of the protein.

-

Analyte Injection: Inject a series of concentrations of the small molecule inhibitor (analyte) over the immobilized CA XIV surface and the reference surface.

-

Binding and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time during the association (analyte injection) and dissociation (buffer flow) phases.

-

Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2][7]

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects.

Cell Proliferation and Viability Assays

These assays measure the effect of CA XIV inhibitors on the growth and viability of cancer cell lines that endogenously or ectopically express CA XIV.

Experimental Protocol: Cell Proliferation Assay (e.g., MTS or CCK-8)

Objective: To assess the effect of CA XIV inhibitors on the proliferation of cancer cells.

Materials:

-

Cancer cell line expressing CA XIV (e.g., colorectal, breast, or renal cancer cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTS or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Viability Measurement: Add the MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay is a hallmark of cellular transformation and is used to assess the ability of cancer cells to grow in an anchorage-independent manner. Inhibition of this process is a strong indicator of anti-cancer activity.

Experimental Protocol: Soft Agar Anchorage-Independent Growth Assay

Objective: To determine the effect of CA XIV inhibitors on the anchorage-independent growth of cancer cells.

Materials:

-

Cancer cell line expressing CA XIV

-

Complete cell culture medium

-

Agarose (low melting point)

-

6-well or 12-well plates

-

Test compounds

Procedure:

-

Base Agar Layer: Prepare a base layer of 0.6-1.0% agarose in complete medium in each well and allow it to solidify.

-

Cell-Agar Layer: Suspend the cells in a top layer of 0.3-0.4% agarose in complete medium containing the test compounds at various concentrations.

-

Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.

-

Incubation: Incubate the plates for 2-4 weeks, feeding the colonies with medium containing the test compounds every few days.

-

Colony Visualization and Quantification: Stain the colonies with a vital dye (e.g., crystal violet or a fluorescent dye) and count the number and size of the colonies.[8][9][10]

Quantitative Data on CA XIV Inhibitors

The following tables summarize the inhibition constants (Ki) for a selection of sulfonamide and non-sulfonamide small molecule inhibitors against human carbonic anhydrase XIV.

Table 1: Inhibition of human CA XIV by Sulfonamide Inhibitors

| Inhibitor | Ki (nM) | Reference |

| Aminobenzolamide | 13 | [3] |

| Acetazolamide | 25 | [3] |

| Methazolamide | 30 | [3] |

| Ethoxzolamide | 48 | [3] |

| Dichlorophenamide | 40 | [3] |

| Dorzolamide | 45 | [3] |

| Brinzolamide | 42 | [3] |

| Benzolamide | 35 | [3] |

| Zonisamide | 1460 | [3] |

| 3-Chloro-sulfanilamide | 45 | [3] |

| 3-Bromo-sulfanilamide | 48 | [3] |

Table 2: Inhibition of human CA XIV by Non-Sulfonamide (Natural Product) Inhibitors

| Inhibitor | Ki (µM) | Reference |

| p-Hydroxybenzoic acid | 0.87 - 35.4 | [11] |

| p-Coumaric acid | 1.2 - 7.79 | [11] |

| Caffeic acid | 1.5 - 7.79 | [11] |

| Ferulic acid | 1.8 - 7.79 | [11] |

| Gallic acid | 2.1 - 7.79 | [11] |

| Syringic acid | 2.5 - 7.79 | [11] |

| Quercetin | 3.2 - 7.79 | [11] |

| Ellagic acid | 4.5 - 7.79 | [11] |

Signaling Pathways and Experimental Workflows

CA XIV and Wnt Signaling Pathway

While the direct interaction of CA XIV with the Wnt signaling pathway is still under investigation, the related transmembrane isoform, Carbonic Anhydrase IV (CA IV), has been shown to inhibit the Wnt signaling pathway in colorectal cancer.[12] CA IV interacts with Wilms' tumour 1-associating protein (WTAP), leading to its degradation. This, in turn, activates Wilms' tumour 1 (WT1), which promotes the expression of transducin β-like protein 1 (TBL1). TBL1 is involved in the degradation of β-catenin, the central effector of the canonical Wnt pathway. Given the structural and functional similarities between CA IV and CA XIV, it is plausible that CA XIV may have a similar regulatory role in Wnt signaling.

Experimental Workflow for Inhibitor Screening

The initial screening and validation of small molecule inhibitors for CA XIV typically follows a multi-step process, starting with a broad primary screen and progressing to more detailed characterization of promising candidates.

Conclusion

The initial screening of small molecule inhibitors for carbonic anhydrase XIV is a critical first step in the development of novel therapeutics targeting this enzyme. This guide has provided an in-depth overview of the key methodologies, from high-throughput screening to detailed biophysical and cell-based characterization. The provided experimental protocols offer a practical foundation for researchers to establish and conduct these assays. The compilation of quantitative data on known inhibitors serves as a valuable benchmark for future screening campaigns. Furthermore, the visualization of the potential interplay between CA XIV and the Wnt signaling pathway, along with a typical inhibitor screening workflow, offers a conceptual framework to guide research in this area. By employing a systematic and multi-faceted screening approach, the identification of potent and selective CA XIV inhibitors for further preclinical and clinical development can be significantly accelerated.

References

- 1. Carbonic anhydrase XIV: luminal expression suggests key role in renal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase XIV in the normal and hypertrophic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Thermal Shift Assays Made Easy [cellandgene.com]

- 11. Carbonic anhydrase inhibitors. Inhibition of mammalian isoforms I-XIV with a series of natural product polyphenols and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Natural products that inhibit carbonic anhydrase. | Semantic Scholar [semanticscholar.org]

Exploring the Substrate Specificity of Carbonic Anhydrase 14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase 14 (CA XIV), a member of the α-carbonic anhydrase family, is a transmembrane enzyme that plays a crucial role in a variety of physiological processes, including acid-base balance, respiration, and ion transport.[1][2][3] Encoded by the CA14 gene, this zinc metalloenzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] CA XIV is expressed in various tissues, with high levels found in the kidney, heart, skeletal muscle, and brain.[1] Its localization on the plasma membrane positions it to modulate extracellular pH and facilitate CO2 transport across membranes.[1][2] Understanding the substrate specificity and kinetic properties of CA XIV is paramount for elucidating its precise biological functions and for the development of isoform-specific inhibitors for therapeutic applications. This guide provides a comprehensive overview of the current knowledge on the substrate specificity of CA XIV, with a focus on its catalytic efficiency, inhibition profile, and the experimental methodologies used for its characterization.

Catalytic Activity and Substrate Profile

The primary and most well-characterized substrate for carbonic anhydrase 14 is carbon dioxide. The enzyme efficiently catalyzes the hydration of CO2 to bicarbonate, a reaction that is fundamental to its physiological roles.

CO2 Hydration

CA XIV exhibits a medium-low catalytic activity for CO2 hydration, comparable to that of another transmembrane isoform, CA XII.[5] The kinetic parameters for the CO2 hydration reaction catalyzed by human CA XIV (hCA XIV) have been determined at 20°C and pH 7.5.

Table 1: Kinetic Parameters for CO2 Hydration by hCA XIV [5]

| Parameter | Value |

| kcat (s⁻¹) | 3.12 x 10⁵ |

| Km (mM) | 8.0 |

| kcat/Km (M⁻¹s⁻¹) | 3.9 x 10⁷ |

These values indicate that while CA XIV is a proficient catalyst, it is not as catalytically active as some of the cytosolic isoforms, such as CA II, which is one of the fastest known enzymes.[6] The catalytic efficiency (kcat/Km) reflects the enzyme's ability to process its substrate at low concentrations.

Other Potential Substrates

While the primary physiological substrate of CA XIV is CO2, other carbonic anhydrase isoforms have been shown to catalyze the hydrolysis of certain esters. However, specific studies detailing the esterase activity of CA XIV are not extensively available in the current literature. The substrate specificity of CAs is largely determined by the architecture of their active site. For many CA isoforms, the active site is a cone-shaped cavity with a zinc ion at the bottom, which is crucial for catalysis.[7][8] The accessibility and chemical environment of this active site dictate which molecules can bind and be processed.

Inhibition of Carbonic Anhydrase 14

The study of inhibitors is crucial for understanding the structure-activity relationships of CA XIV and for designing isoform-specific drugs. The most extensively studied class of inhibitors for carbonic anhydrases are the sulfonamides.

Sulfonamide Inhibition

A wide range of sulfonamides have been tested for their inhibitory activity against hCA XIV. These compounds typically act by binding to the zinc ion in the active site, displacing the catalytic water molecule. The inhibition constants (Ki) provide a measure of the inhibitor's potency.

Table 2: Inhibition Constants (Ki) of Selected Sulfonamides for hCA XIV [5]

| Inhibitor | Ki (nM) |

| Aminobenzolamide | 13 |

| Acetazolamide | 25 |

| Methazolamide | 30 |

| Ethoxzolamide | 48 |

| Brinzolamide | 180 |

| Dorzolamide | 250 |

| Benzolamide | 350 |

| Dichlorophenamide | 420 |

| Zonisamide | 1460 |

| Topiramate | 6500 |

The data reveals that aminobenzolamide is the most potent inhibitor of hCA XIV among the tested compounds.[5] However, a significant challenge in the field is the development of inhibitors that are highly selective for CA XIV over other CA isoforms, as many sulfonamides exhibit broad-spectrum inhibition.[5][9]

Experimental Protocols

The characterization of CA XIV substrate specificity relies on robust and accurate experimental methodologies. The following sections detail the key experimental protocols for determining catalytic activity and inhibition.

Carbonic Anhydrase Activity Assay (CO2 Hydration)

The most common method for measuring the CO2 hydration activity of carbonic anhydrases is the stopped-flow spectrophotometry assay. This method monitors the pH change resulting from the formation of a proton during the hydration of CO2.

Principle: The assay follows the decrease in pH as CO2 is hydrated to bicarbonate and a proton. A pH indicator with a pKa in the range of the reaction is used to monitor the proton production spectrophotometrically.

Reagents and Buffers:

-

Enzyme: Purified recombinant CA XIV.

-

Buffer: Typically a low-buffering capacity buffer such as Tris-HCl or HEPES, pH 7.5.

-

Substrate: CO2-saturated water.

-

pH Indicator: A suitable indicator like phenol red or p-nitrophenol.

Procedure:

-

The enzyme solution and the CO2-saturated water are rapidly mixed in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Kinetic parameters (kcat and Km) are determined by measuring the initial rates at varying CO2 concentrations and fitting the data to the Michaelis-Menten equation.

Inhibitor Potency Determination (Ki)

The inhibitory potency of compounds against CA XIV is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Principle: The inhibition constant (Ki) is determined by measuring the effect of the inhibitor on the enzyme's catalytic rate.

Procedure:

-

A fixed concentration of CA XIV is pre-incubated with a range of inhibitor concentrations.

-

The CO2 hydration assay is then performed as described above.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[7]

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Reversible hydration of carbon dioxide catalyzed by Carbonic Anhydrase 14.

Caption: Experimental workflow for determining the kinetic parameters of CA XIV.

Caption: Mechanism of CA XIV inhibition by sulfonamides.

Conclusion

Carbonic anhydrase 14 is a moderately active enzyme with a primary specificity for the hydration of carbon dioxide. Its transmembrane localization suggests a key role in managing extracellular pH and CO2 flux in various tissues. While its substrate profile beyond CO2 is not well-defined, its inhibition by sulfonamides has been extensively studied, providing a foundation for the development of potential therapeutic agents. Further research into the broader substrate specificity of CA XIV and the development of isoform-selective inhibitors will be crucial for a more complete understanding of its physiological and pathological roles. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working on this important enzyme.

References

- 1. Isolation and characterization of CA XIV, a novel membrane-bound carbonic anhydrase from mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase 14 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. CA14 Enzyme Human Recombinant | Carbonic Anhydrase 14 | ProSpec [prospecbio.com]

- 5. Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a novel type of carbonic anhydrase that acts without metal cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Selective Carbonical Anhydrase 14 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical steps involved in the design, synthesis, and evaluation of selective inhibitors for carbonic anhydrase 14 (CA XIV). CA XIV is a transmembrane isozyme with important physiological roles, making it a potential therapeutic target. The following sections detail the rationale for targeting CA XIV, strategies for achieving selectivity, and experimental protocols for inhibitor synthesis and characterization.

Introduction to Carbonic Anhydrase 14 as a Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity.[1] CA XIV is a transmembrane isoform, similar to the well-studied tumor-associated CAs IX and XII. It is expressed in various tissues, including the brain, retina, and kidney.[2] In the kidney, CA XIV is found on the apical membranes of the proximal tubules and plays a role in bicarbonate reabsorption, a critical process for maintaining systemic acid-base balance.[2][3] The development of selective CA XIV inhibitors is of interest for potentially modulating these physiological processes and as tools to further elucidate the specific functions of this isozyme.

Principles of Selective Inhibitor Design

The majority of carbonic anhydrase inhibitors are based on a primary sulfonamide (R-SO₂NH₂) scaffold, which coordinates to the zinc ion in the enzyme's active site.[4] Achieving selectivity for a specific CA isoform, such as CA XIV, over the ubiquitous and highly active cytosolic isoform CA II, is a key challenge in the development of CA inhibitors. The primary strategy to impart isoform selectivity is the "tail approach".[5] This involves the attachment of various chemical moieties (the "tail") to the sulfonamide scaffold. These tails can form specific interactions with amino acid residues in the active site that are not conserved across all CA isoforms. By optimizing the size, shape, and chemical properties of the tail, it is possible to enhance binding to the target isoform while reducing affinity for off-target CAs.

Data Presentation: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition data (Ki, in nM) for a selection of benzenesulfonamide-based inhibitors against human CA isoforms I, II, IX, XII, and XIV. This data illustrates the concept of isoform selectivity.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | - |

| Compound 1 | 58.2 | 30.5 | 4.5 | 3.8 | 89.7 |

| Compound 2 | 56.3 | 28.7 | 5.2 | 4.1 | 92.4 |

| Compound 3 | 33.0 | 15.1 | 6.8 | 5.5 | 78.1 |

| Compound 4 | 43.0 | 22.4 | 5.9 | 4.7 | 85.3 |

Data is representative and compiled for illustrative purposes based on typical inhibition profiles of benzenesulfonamide derivatives.

Experimental Protocols

Synthesis of a Representative Benzenesulfonamide-Based CA XIV Inhibitor

This protocol describes a general method for the synthesis of 4-substituted benzenesulfonamides, a common scaffold for CA inhibitors.

Materials:

-

Substituted aniline

-

Chlorosulfonic acid

-

Ammonium hydroxide solution (28%)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Chlorosulfonylation: To a cooled (0 °C) and stirred solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., chloroform or neat), slowly add chlorosulfonic acid (3.0-5.0 eq). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours.

-

Work-up 1: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the sulfonyl chloride. Filter the solid, wash with cold water, and dry under vacuum.

-

Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like acetone or THF. Add this solution dropwise to a cooled (0 °C) and stirred solution of ammonium hydroxide (excess). Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up 2: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with 1N HCl to precipitate the sulfonamide. Filter the solid, wash with water, and dry.

-

Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrase isozymes.[6]

Materials:

-

Purified recombinant human carbonic anhydrase isozymes (e.g., hCA II, hCA XIV)

-

Stopped-flow spectrophotometer

-

Buffer solution (e.g., 10 mM HEPES, pH 7.5)

-

CO₂-saturated water

-

pH indicator solution (e.g., phenol red)

-

Inhibitor stock solutions in DMSO

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a solution of the CA isozyme in the assay buffer. Prepare serial dilutions of the inhibitor stock solution in the same buffer.

-

Stopped-Flow Measurement: The assay is performed in a stopped-flow instrument by mixing equal volumes of the CO₂-saturated water and the buffer solution containing the enzyme, pH indicator, and inhibitor.

-

Data Acquisition: The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator. The initial rates of the catalyzed reaction are measured at various inhibitor concentrations.

-

Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. The IC₅₀ values (concentration of inhibitor that causes 50% inhibition) can also be determined from dose-response curves.

Visualizations

Experimental Workflow for Synthesis and Evaluation of CA XIV Inhibitors

Caption: Workflow for inhibitor synthesis and evaluation.

Role of CA XIV in Renal Bicarbonate Reabsorption

Caption: CA XIV's role in renal bicarbonate reabsorption.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carbonic anhydrase XIV: luminal expression suggests key role in renal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Carbonic Anhydrase XIV (CA XIV) Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common in vitro assays to determine the inhibition of Carbonic Anhydrase XIV (CA XIV), a transmembrane enzyme implicated in various physiological and pathological processes, including pH regulation and tumorigenesis.

Introduction

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] CA XIV is a transmembrane isoform with its catalytic domain facing the extracellular space. Its role in maintaining pH homeostasis in tissues like the brain, kidney, and retina, and its association with certain cancers, make it an attractive target for therapeutic intervention.[2] This document outlines two established methods for screening and characterizing CA XIV inhibitors: the stopped-flow CO₂ hydration assay and the colorimetric esterase activity assay.

Data Presentation: Inhibition of Carbonic Anhydrase XIV

The following table summarizes the inhibition constants (Ki) of various sulfonamides against human Carbonic Anhydrase XIV (hCA XIV). This data is essential for comparing the potency of different inhibitors and for selecting appropriate positive controls in screening assays.

| Inhibitor | Ki (nM) against hCA XIV | Notes |

| Aminobenzolamide | 13 | One of the most potent inhibitors identified for hCA XIV.[1] |

| Acetazolamide-like derivatives | 13 - 48 | A class of clinically used sulfonamide inhibitors.[1] |

| Methazolamide-like derivatives | 13 - 48 | Another class of clinically used sulfonamide inhibitors.[1] |

| Ethoxzolamide-like derivatives | 13 - 48 | A class of potent sulfonamide inhibitors.[1] |

| 3-Chloro-sulfanilamide | 13 - 48 | A potent sulfanilamide derivative.[1] |

| 3-Bromo-sulfanilamide | 13 - 48 | A potent sulfanilamide derivative.[1] |

| Benzene-1,3-disulfonamides | 180 - 680 | Moderate potency inhibitors.[1] |

| Heteroaromatic sulfonamides | 180 - 680 | Moderate potency inhibitors.[1] |

| Zonisamide | 1460 - 6500 | Weak inhibitor of hCA XIV.[1] |

| Topiramate | 1460 - 6500 | Weak inhibitor of hCA XIV.[1] |

| Grayanotoxin III | 510 - 2150 | A natural compound with submicromolar to low micromolar inhibition.[3] |

Experimental Protocols

Two primary methods for assessing CA XIV inhibition are detailed below. The stopped-flow CO₂ hydration assay is the gold standard for measuring the enzyme's physiological activity, while the esterase assay offers a simpler, high-throughput alternative.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the catalytic activity of CA XIV by monitoring the pH change resulting from the hydration of CO₂. A stopped-flow instrument is required for rapid mixing of the enzyme and substrate.

Materials:

-

Recombinant human Carbonic Anhydrase XIV

-

Stopped-flow spectrophotometer

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na₂SO₄) for maintaining ionic strength

-

Phenol red (pH indicator, 0.2 mM)

-

CO₂-saturated water (substrate)

-

Test inhibitors and a known inhibitor (e.g., Aminobenzolamide)

-

Distilled, deionized water

-

Ice bath

Protocol:

-

Preparation of Reagents:

-

Prepare a 20 mM HEPES buffer (pH 7.4) containing an appropriate concentration of Na₂SO₄ to maintain constant ionic strength.

-

Prepare a stock solution of Phenol Red indicator (e.g., 2 mM) and dilute it in the HEPES buffer to a final concentration of 0.2 mM.

-

Prepare CO₂-saturated water by bubbling CO₂ gas into chilled, distilled, deionized water for at least 30 minutes on an ice bath. Maintain the CO₂ bubbling throughout the experiment.

-

Prepare stock solutions of the test inhibitors and the standard inhibitor in a suitable solvent (e.g., DMSO).

-

-

Enzyme and Inhibitor Preparation:

-

Dilute the recombinant hCA XIV in the HEPES buffer to the desired final concentration (typically in the low nanomolar range).

-

Prepare a series of dilutions of the test inhibitors and the standard inhibitor in the HEPES buffer.

-

-

Stopped-Flow Measurement:

-

Set the stopped-flow spectrophotometer to monitor the absorbance change of phenol red at its maximum absorbance wavelength (around 557 nm).

-

Equilibrate the syringes of the stopped-flow instrument with the enzyme solution (containing the pH indicator) and the CO₂-saturated water.

-

To measure the uninhibited enzyme activity, rapidly mix the enzyme solution with the CO₂-saturated water. The hydration of CO₂ will produce protons, causing a pH drop and a color change of the phenol red, which is recorded as a change in absorbance over time.

-

To measure the inhibited activity, pre-incubate the enzyme with various concentrations of the test inhibitor or the standard inhibitor for a defined period before mixing with the CO₂-saturated water.

-

Record the initial rates of the reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the linear phase of the absorbance change.

-

Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Km) are known.

-

Colorimetric Esterase Activity Assay

This assay utilizes the esterase activity of carbonic anhydrases as a surrogate for their CO₂ hydration activity. It is a simpler method suitable for high-throughput screening.

Materials:

-

Recombinant human Carbonic Anhydrase XIV

-

96-well microplate reader

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Test inhibitors and a known inhibitor (e.g., Acetazolamide)

-

DMSO for dissolving inhibitors

Protocol:

-

Preparation of Reagents:

-

Prepare the assay buffer.

-

Prepare a stock solution of pNPA in a solvent like acetonitrile.

-

Prepare stock solutions of the test inhibitors and a standard inhibitor (e.g., Acetazolamide) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the desired concentration of the test inhibitor or standard inhibitor to the respective wells. Include a control well with no inhibitor.

-

Add the CA XIV enzyme to all wells except for a blank control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

Initiate the reaction by adding the pNPA substrate to all wells.

-

Immediately measure the absorbance at 400-405 nm in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature.

-

-

Data Analysis:

-

The hydrolysis of pNPA by CA XIV releases p-nitrophenol, which is a yellow-colored product with an absorbance maximum around 400-405 nm.

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-